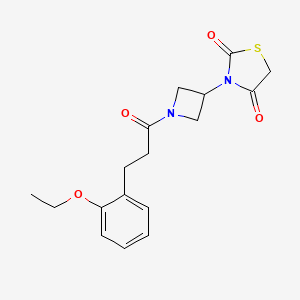

3-(1-(3-(2-乙氧基苯基)丙酰)氮杂环丁-3-基)噻唑烷二酮-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

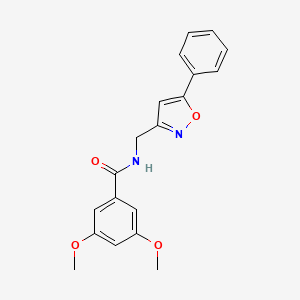

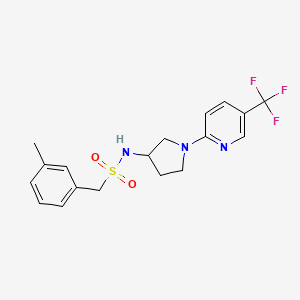

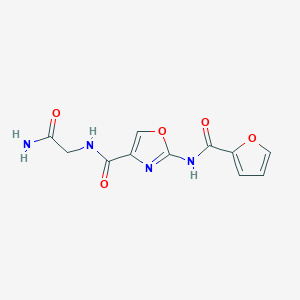

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidin-2,4-dione (TZD) moiety, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The TZD moiety plays a central role in the biological functioning of several essential molecules .Physical And Chemical Properties Analysis

The molecular weight of “3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is 331.372. Other physical and chemical properties are not detailed in the available resources.科学研究应用

- Thiazolidine derivatives exhibit promising anticancer activity. Researchers have explored their effects on cancer cell lines, highlighting their potential as novel chemotherapeutic agents .

- Thiazolidine-based molecules have demonstrated anticonvulsant effects in preclinical models. They modulate neuronal excitability and may serve as adjuncts in managing epilepsy .

- Thiazolidine derivatives exhibit antimicrobial activity against bacteria, fungi, and parasites. Their unique structural features make them attractive for combating infections .

- These compounds possess anti-inflammatory properties, potentially useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Thiazolidine derivatives show neuroprotective effects in models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). They enhance neuronal survival and reduce oxidative stress .

- Scientists emphasize green chemistry approaches for synthesizing thiazolidine derivatives. Methods like multicomponent reactions and nano-catalysis enhance yield, purity, and environmental sustainability .

Anticancer Potential

Anticonvulsant Properties

Antimicrobial Agents

Anti-Inflammatory Effects

Neuroprotective Applications

Green Synthesis and Drug Discovery

作用机制

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

This compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the cell cycle , particularly the transition from the G2 phase to the M phase . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase and triggers apoptosis, or programmed cell death .

Result of Action

The compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . It has been shown to cause cell cycle arrest in the G2/M phase and induce apoptosis . This suggests that the compound could have potential as an anticancer agent.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s solubility, stability, and interaction with its target. For instance, the compound should be stored in an inert atmosphere at 2-8°C . .

未来方向

Thiazolidine motifs, including “3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione”, have generated special interest in terms of their synthetic chemistry due to their existence in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals . Future research could focus on developing multifunctional drugs and improving their activity .

属性

IUPAC Name |

3-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-12(14)7-8-15(20)18-9-13(10-18)19-16(21)11-24-17(19)22/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQGBACMYGXYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)

![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)